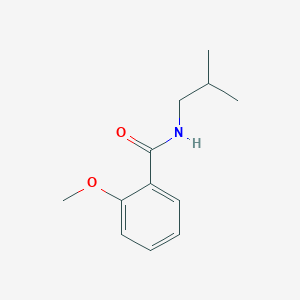
(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific fields. This compound belongs to the class of oxazolones and has a furan and phenyl group attached to it. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of (4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not well understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in various cellular processes. It may also interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, including drug-resistant strains. It has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using (4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments include its ease of synthesis, high yield, and purity. It is also stable under various conditions and can be easily modified to obtain derivatives with improved properties. However, its limitations include its low solubility in water, which may limit its use in some applications. It may also exhibit toxicity at high concentrations, which may limit its use in vivo.
Future Directions
There are several future directions for the study of (4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is the synthesis of derivatives with improved properties, such as increased solubility and potency. Another direction is the study of its potential applications in drug delivery and imaging. It may also be studied for its potential applications in the development of new materials with unique properties. Overall, the study of this compound is an exciting area of research with potential applications in various scientific fields.
Synthesis Methods
The synthesis of (4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been reported using different methods. One of the commonly used methods involves the reaction of furfural, benzaldehyde, and glycine in the presence of acetic acid and ethanol as solvents. The reaction mixture is refluxed for several hours, and the product is obtained by recrystallization from ethanol. Other methods involve the use of different catalysts and solvents to obtain the product with high yield and purity.
Scientific Research Applications
(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5(4H)-one has potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. It has been studied for its antibacterial, antifungal, and anticancer activities. It has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.
properties
Molecular Formula |
C14H9NO3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
(4Z)-4-(furan-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H9NO3/c16-14-12(9-11-7-4-8-17-11)15-13(18-14)10-5-2-1-3-6-10/h1-9H/b12-9- |
InChI Key |
QJBMVCDGBSYRJD-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CO3)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CO3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)




![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)


![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)
